Isoxazoles
Isoxazoles are a class of heterocyclic compounds with the molecular structure featuring an isoxazole ring, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. These compounds are widely used in various applications due to their unique chemical properties.
Structurally, isoxazoles possess an oxygen-nitrogen-oxygen sequence (ONO) within the heterocyclic ring, making them versatile building blocks for organic synthesis. They can form hydrogen bonds, which contribute to their biological activity and solubility. Isoxazoles are often employed as intermediates in the preparation of other pharmaceuticals, agricultural chemicals, and dyes.
In medicinal chemistry, isoxazoles have shown potential as inhibitors of various enzymes involved in disease processes. For instance, they can act as selective COX-2 inhibitors, which are valuable for anti-inflammatory and analgesic applications. Additionally, isoxazoles exhibit antimicrobial activity against a range of pathogens due to their ability to disrupt bacterial cell walls.
In summary, the diverse functionality and structural versatility of isoxazoles make them important compounds in both research and industrial settings, spanning pharmaceuticals, agrochemicals, and materials science.

Structure | Chemical Name | CAS | MF |
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3,5-Dimethylisoxazole-4-carbonyl chloride | 31301-45-8 | C6H6ClNO2 |
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(5-methyl-1,2-oxazol-3-yl)methanol | 35166-33-7 | C5H7NO2 |
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5-methyl-1,2-oxazole-4-carboxylic acid | 42831-50-5 | C5H5NO3 |
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(dimethyl-1,2-oxazol-4-yl)boronic acid | 16114-47-9 | C5H8BNO3 |
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3-Methylisoxazole-5-carboxylic acid | 4857-42-5 | C5H5NO3 |
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4-Methylisoxazole-5-carboxylic acid | 261350-46-3 | C5H5NO3 |
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1,2-Oxazole-3-carboxylic acid | 3209-71-0 | C4H3NO3 |
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5-methyl-1,2-oxazole-3-carboxylic acid | 3405-77-4 | C5H5NO3 |
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3-Ethyl-5-methylisoxazole-4-carboxylic acid | 17147-85-2 | C7H9NO3 |
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5-methyl-1,2-oxazole-3-carbonyl chloride | 39499-34-8 | C5H4ClNO2 |
Related Literature
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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